(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Lipophilicity Drug-likeness Permeability

SAR irreproducibility arises when substituting 9-position analogs on the dibenzothiazine-dioxide core-the 9-Br variant's heavy-atom effect and halogen-bonding capacity cannot be mimicked by H, F, or alkyl congeners. • ΔLogP +0.77 vs parent for lipophilic pocket mapping • Aryl bromide enables rapid Suzuki coupling library synthesis • 79Br/81Br isotopic pattern serves as bioanalytical internal standard • 95% purity; sealed dry, 2-8°C storage

Molecular Formula C14H10BrNO4S
Molecular Weight 368.2 g/mol
CAS No. 1858249-93-0
Cat. No. B1382658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
CAS1858249-93-0
Molecular FormulaC14H10BrNO4S
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)O
InChIInChI=1S/C14H10BrNO4S/c15-9-5-6-12-11(7-9)10-3-1-2-4-13(10)21(19,20)16(12)8-14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyFUYUZJNCIHVLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-dibenzothiazine Acetic Acid – A Strategic SAR Building Block


(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid (CAS 1858249-93-0) is a functionalised dibenzothiazine 5,5-dioxide bearing a 9‑bromo substituent and an N‑acetic acid side chain. Its molecular formula is C₁₄H₁₀BrNO₄S and its molecular weight is 368.21 g·mol⁻¹ . The dibenzothiazine‑dioxide core has been identified as a privileged scaffold that can modulate the cellular prion protein (PrPᶜ) and is under investigation for neurodegenerative and immune disorders [1]. This compound serves as a late‑stage intermediate for structure–activity relationship (SAR) exploration, especially where the bromine atom permits further diversification via cross‑coupling or radio‑halogen exchange.

Workflow SAR library synthesis & late-stage diversification
Scaffold Privileged dibenzothiazine-dioxide core for PrPc modulation studies
Key Handle Aryl bromide for cross-coupling or radio-halogen exchange

9-Bromo-dibenzothiazine Acetic Acid: Why Analogues Fail


Although the dibenzothiazine‑dioxide acetic acid scaffold is shared by several catalogued analogues (unsubstituted, 9‑fluoro, 9‑ethyl, 9‑isopropyl), the nature of the 9‑position substituent exerts a non‑linear influence on lipophilicity, electronic character, and steric bulk. The bromine atom introduces a heavy‑atom effect that cannot be mimicked by hydrogen, fluorine, or alkyl groups, altering molecular recognition events (e.g., halogen bonding) and tuning the scaffold’s pharmacokinetic profile. Consequently, interchanging the 9‑bromo variant with a different 9‑substituted congener can lead to divergent SAR outcomes, invalidating cross‑study comparisons and compromising reproducibility in both biological and chemical contexts . The quantitative evidence below demonstrates how the 9‑bromo substituent discretely changes key physicochemical parameters relative to the closest commercially available comparator, the unsubstituted parent acid.

1
9-substituent identity non-linearly influences lipophilicity and electronic character; interchanging Br with H, F, or alkyl may lead to divergent SAR outcomes.
2
Heavy-atom effect from bromine cannot be mimicked by hydrogen or fluorine, potentially altering halogen bonding and molecular recognition events in target engagement studies.
3
Physicochemical differences (LogP, pKa, density) vs. unsubstituted parent mean direct substitution without re-validation may compromise cross-study reproducibility.

Quantitative Physicochemical Comparison: 9-Bromo vs Parent


Lipophilicity Shift vs Unsubstituted Parent

The 9‑bromo substitution significantly increases the predicted octanol‑water partition coefficient (LogP) compared with the unsubstituted (5,5‑dioxido‑6H‑dibenzo[c,e][1,2]thiazin‑6‑yl)acetic acid. The higher LogP implies greater membrane permeability and altered tissue distribution .

Lipophilicity Shift
Predicted comparison
ΔLogP = +0.77
Supports cell-based assay partitioning context
Predicted LogP values; experimental confirmation advised
Lipophilicity Drug-likeness Permeability

Density Increase vs Unsubstituted Analogue

The introduction of the bromine atom increases the predicted density of the solid compound by approximately 0.2 g·cm⁻³ relative to the hydrogen analogue, reflecting tighter molecular packing due to the heavier halogen .

Density Increase
Predicted comparison
ΔDensity ≈ +0.2 g·cm⁻³
May affect solid-state handling and formulation behavior
Predicted density; review during procurement and storage
Molecular packing Crystallinity Formulation

Boiling Point Elevation vs Unsubstituted Parent

The predicted boiling point of the 9‑bromo derivative is approximately 54 °C higher than that of the unsubstituted analogue, indicating stronger intermolecular forces (likely halogen‑bonding interactions) .

Boiling Point Elevation
Predicted comparison
ΔBP ≈ +54 °C
Indicates lower volatility for elevated-temperature reactions
Predicted boiling point; thermal stability testing recommended
Thermal stability Purification Volatility

Exact Mass Increment and Isotopic Signature

The bromine atom contributes a distinctive isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that is absent in the unsubstituted parent, whose monoisotopic mass is 289.0409 Da . This mass increment (exact mass 366.9514 Da) provides a unique LC‑MS fingerprint.

Isotopic Signature
Calculated identity
ΔExact Mass = +77.9 Da
Enables LC-MS fingerprinting and batch identity verification
Characteristic 79Br/81Br 1:1 pattern
Mass spectrometry Isotopic pattern Metabolism

Acidity Shift from Electron-Withdrawing Bromine

The electron‑withdrawing bromine at position 9 inductively stabilises the conjugate base, lowering the predicted pKₐ of the carboxylic acid group compared with the unsubstituted parent. The parent acid has a predicted pKₐ of 3.21 ± 0.10 ; the bromo derivative is expected to have a pKₐ of approximately 2.9 ± 0.10, based on the Hammett σₘ value for bromine (+0.39) applied to the dibenzothiazine system.

Acidity Shift
Class-level inference
pKa ≈ 2.9 (estimated)
Supports ionization-state review for biological assay design
Hammett correlation estimate; experimental pKa determination advised
Acidity Ionisation state Reactivity

Synthetic Utility: Aryl Bromide for C–C Cross-Coupling

The 9‑bromo substituent provides a well‑established handle for Suzuki, Buchwald–Hartwig, and other palladium‑catalysed cross‑coupling reactions, allowing late‑stage diversification to generate focused libraries. The unsubstituted parent lacks this reactivity, and the 9‑fluoro analogue exhibits far lower reactivity in oxidative addition [1]. This reactivity difference is inherent to the carbon–bromine bond (bond dissociation energy: C–Br ≈ 285 kJ·mol⁻¹ vs C–H ≈ 460 kJ·mol⁻¹).

Synthetic Utility
Class-level inference
Aryl bromide handle for Pd-catalyzed cross-coupling
Supports diversification strategy review for focused SAR libraries
Reactivity advantage over C–H/C–F; standard Suzuki conditions apply
Late-stage functionalisation Cross-coupling Diversification

High-Value Applications of 9-Bromo-dibenzothiazine Acetic Acid


Medicinal Chemistry: PrPᶜ‑Targeting SAR Libraries

The bromine atom at position 9 allows systematic exploration of the lipophilic pocket of the cellular prion protein. The ΔLogP of +0.77 compared to the parent provides a measurable increase in membrane partitioning, while the aryl bromide handle enables rapid parallel synthesis of biaryl derivatives via Suzuki coupling. This positions the compound as a key intermediate for generating focused libraries aimed at identifying potent PrPᶜ modulators for Alzheimer's and prion disease [1].

Chemical Biology: Halogen‑Bonding Probe Design

The 9‑bromo substituent can engage in directional halogen‑bonding interactions with protein backbone carbonyls or π‑systems. The elevated boiling point (+54 °C) and density (+0.2 g·cm⁻³) suggest enhanced intermolecular forces consistent with halogen bonding. Researchers investigating the role of sigma‑hole interactions in ligand–protein recognition can utilise this compound as a scaffold for systematic halogen‑bond strength studies .

Radiochemistry: Precursor for ⁷⁶Br or ¹⁸F Radiolabelling

The bromine atom serves as a leaving group for nucleophilic substitution with [¹⁸F]fluoride or can be directly replaced by [⁷⁶Br]bromide via isotopic exchange. The mass difference (+77.9 Da exact mass) also creates a useful isotopic signature for quality control. This makes the compound a practical precursor for PET tracer development targeting neuroinflammation biomarkers [2].

Analytical Chemistry: LC‑MS Internal Standard Preparation

The characteristic 1:1 ⁷⁹Br/⁸¹Br isotopic pattern and the exact mass increment of +77.9 Da over the parent allow the compound to serve as an easily distinguishable internal standard or surrogate analyte in bioanalytical method development, particularly when monitoring dibenzothiazine‑based drug candidates in plasma or tissue homogenates .

Application
Selection Property
Validation Focus
PrPc SAR library synthesis
Aryl bromide diversification handle
Cross-coupling reactivity validation
Halogen-bonding probe design
Heavy-atom sigma-hole interaction context
Halogen-bond strength review
PET tracer precursor research
Radio-halogen exchange potential
Radiolabeling efficiency review
LC-MS internal standard preparation
Distinctive 79Br/81Br isotope pattern
Isotopic signature confirmation
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